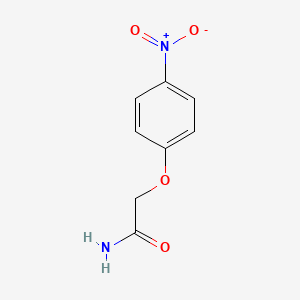

2-(4-Nitrophenoxy)acetamide

Description

Significance of Substituted Acetamide (B32628) Scaffolds in Medicinal and Agricultural Chemistry

Substituted acetamide scaffolds are of paramount importance in the fields of medicinal and agricultural chemistry due to their versatile biological activities. ontosight.aiontosight.ai The acetamide moiety (CH₃CONH₂) is a functional group found in numerous clinically prescribed drugs, contributing to their therapeutic potential against a wide range of diseases, including infections, convulsions, and allergies. ontosight.ai The adaptability of the acetamide structure allows for the synthesis of a large number of derivatives with diverse pharmacological properties such as anti-inflammatory, analgesic, anticancer, antiviral, and anticonvulsant effects. nih.govresearchgate.net For instance, certain phenoxyacetamide derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies. nih.gov

In the agricultural sector, heterocyclic compounds, including those containing acetamide structures, are integral to the agrochemical industry. ias.ac.in They form the basis for a variety of pesticides, including insecticides, fungicides, and herbicides. ias.ac.innih.gov The phenoxyacetamide core, in particular, has been investigated for its insecticidal properties against significant agricultural pests like the cotton leafworm (Spodoptera littoralis). researchgate.netscilit.com The chemical diversity achievable with the acetamide scaffold allows researchers to fine-tune the biological activity and create compounds with high efficacy and lower toxicity. nih.gov

Overview of the 2-(4-Nitrophenoxy)acetamide Core Structure as a Research Focus

The this compound core structure has garnered considerable research attention as a scaffold for developing new biologically active agents. researchgate.netmdpi.com This structure combines a phenoxy ring, an ether linkage, and an acetamide group, with a nitro (-NO₂) group at the para-position of the phenyl ring. The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. vulcanchem.com It can enhance interactions with biological targets and serves as a handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of a wider array of derivatives. smolecule.com

Research has shown that this core structure is a key component in compounds exhibiting a range of pharmacological activities. Derivatives incorporating this moiety have been studied for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory agents. ontosight.ainih.govvulcanchem.com For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has demonstrated notable anticancer, anti-inflammatory, and analgesic properties in studies. nih.govresearchgate.net Furthermore, derivatives have been synthesized that show potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrase. vulcanchem.com The versatility of the this compound framework makes it a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

The general synthesis of this compound derivatives often begins with the reaction of 4-nitrophenol (B140041) with chloroacetic acid or chloroacetyl chloride to form a 4-nitrophenoxyacetic acid or acyl chloride intermediate. mdpi.comvulcanchem.com This intermediate can then be reacted with a variety of amines or other nucleophiles to generate a library of derivatives. vulcanchem.comsmolecule.com

Interactive Table 1: Anticancer and Anti-inflammatory Activity of Selected this compound Derivatives

This table summarizes the biological activity of a selected derivative from a study by Rani et al. The compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (designated as 3c in the study), was evaluated for its efficacy against cancer cell lines and its anti-inflammatory and analgesic potential.

| Compound Name | Cancer Cell Line | % Growth Inhibition | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | 79.43 | 76.14 | 72.34 |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH | 75.21 | 76.14 | 72.34 |

| Data sourced from Rani, P., et al. (2014). nih.gov |

Interactive Table 2: Antimicrobial and Enzyme Inhibitory Activity of a this compound Derivative

This table presents the minimum inhibitory concentration (MIC) and enzyme inhibition data for 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide. The data highlights its broad-spectrum antimicrobial action and its potent inhibitory effects on key enzymes.

| Organism/Enzyme | MIC (µg/mL) | IC₅₀ (µM) | Kᵢ (µM) |

| Staphylococcus aureus | 12.5 | ||

| Escherichia coli | 50.0 | ||

| Candida albicans | 25.0 | ||

| Acetylcholinesterase (AChE) | 2.1 | ||

| Carbonic Anhydrase (CA) | 0.45 | ||

| Data sourced from Vulcanchem. vulcanchem.com |

Historical Context of Research on Phenoxyacetamide Derivatives

Research into phenoxyacetamide derivatives has a history rooted in the search for new therapeutic agents. Early investigations into related structures, such as benzoxazoles, revealed that their metabolic pathways could involve the cleavage of the oxazole (B20620) ring to produce acetamide derivatives, sparking interest in the biological activities of these potential metabolites. tubitak.gov.tr Over the years, numerous studies have been dedicated to synthesizing and evaluating phenoxyacetamide derivatives for a wide spectrum of biological activities.

Compounds with the 2-phenoxy-N-phenylacetamide core have been explored for antimycobacterial activity. researchgate.net The scaffold has also been a focus in the development of agents with anti-parasitic, anticancer, and antiviral effects. mdpi.com More recent research continues to build on this foundation, with studies in the 21st century focusing on creating novel derivatives with enhanced potency and specificity. For example, research has been conducted on their potential as cholinesterase inhibitors for conditions like Alzheimer's disease, as well as for their anti-inflammatory, analgesic, and insecticidal properties. researchgate.net The sustained interest in this class of compounds highlights their enduring importance and potential in medicinal and agricultural chemistry. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJAUHBAFQALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350002 | |

| Record name | 2-(4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63218-14-4 | |

| Record name | 2-(4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenoxy Acetamide and Its Derivatives

General Synthetic Pathways for Phenoxy Acetamide (B32628) Derivatives

The construction of phenoxyacetamide derivatives, including the title compound, generally relies on established and versatile chemical transformations. These pathways often involve the formation of an ether linkage and an amide bond, which can be achieved through several strategic approaches.

Utilization of Acylation and Nucleophilic Substitution Reactions

A primary and widely adopted method for synthesizing phenoxyacetamide derivatives involves the strategic use of acylation and nucleophilic substitution reactions. masterorganicchemistry.com This approach typically begins with a phenol (B47542), which acts as a nucleophile, and a haloacetyl halide, most commonly chloroacetyl chloride.

The synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide, for instance, can be initiated by reacting benzylamine (B48309) with chloroacetyl chloride to form an acetamide intermediate. smolecule.com This intermediate then undergoes a nucleophilic substitution reaction with 4-nitrophenol (B140041) to yield the final product. smolecule.com A base, such as triethylamine, is often employed to neutralize the hydrochloric acid generated during the acylation step. smolecule.com

Similarly, a general method for preparing 2-(substituted phenoxy)acetamide derivatives involves reacting a substituted phenol with 2-chloro-N-(1-phenylethyl)acetamide in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in refluxing dry acetone. wiley.com This Williamson ether synthesis approach is a cornerstone in the formation of the phenoxy ether linkage.

The versatility of this strategy is further highlighted by the synthesis of phenoxyacetamides through the reaction of substituted phenols with 2-chloroethanamide under basic conditions, which produces aryloxycarboxylic acetamides in excellent yields. mdpi.com The order of bond formation can also be varied. For example, 2,4-difluorophenol (B48109) can be reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate to form a phenoxy ester. nih.gov This ester is then hydrolyzed to the corresponding phenoxy acid, which is subsequently coupled with an amine to furnish the final phenoxyacetamide derivative. nih.gov

The following table summarizes a common synthetic route:

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | Benzylamine, Chloroacetyl chloride | Triethylamine, Dichloromethane | N-benzyl-2-chloroacetamide | Acylation |

| 2 | N-benzyl-2-chloroacetamide, 4-Nitrophenol | Potassium Carbonate, Acetone | N-benzyl-2-(4-nitrophenoxy)acetamide | Nucleophilic Substitution (Williamson Ether Synthesis) |

Strategies for Introducing the Nitrophenoxy Moiety

One common approach is the direct arylation of an existing molecule with a suitable nitrophenyl derivative. For example, the synthesis of N-phenylazacrown ethers bearing a 4-nitrophenyl substituent can be achieved through the reaction of the azacrown ether with 1-fluoro-4-nitrobenzene. isuct.ru This method is advantageous as it often requires no catalyst and can be performed under relatively simple conditions. isuct.ru

Alternatively, the nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction where a phenoxide attacks an activated nitro-substituted aromatic ring. However, a more prevalent strategy involves starting with 4-nitrophenol itself. As described previously, 4-nitrophenol can be reacted with a haloacetamide intermediate to form the desired ether linkage. smolecule.comwiley.com

In another example, the synthesis of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide derivatives involves coupling substituted 2-aminobenzothiazoles with phenoxyacetic acid derivatives. To introduce the nitro group, one would start with 4-nitrophenoxyacetic acid, which can be prepared from 4-nitrophenol and a haloacetic acid ester followed by hydrolysis. This acid can then be activated and reacted with the desired amine.

The choice of strategy often depends on the availability of starting materials, the desired complexity of the final molecule, and the compatibility of functional groups present in the reactants.

Multistep Syntheses for Complex Derivatives

The synthesis of more complex derivatives of 2-(4-nitrophenoxy)acetamide often necessitates multistep reaction sequences. ontosight.airesearchgate.net These syntheses allow for the systematic construction of molecules with diverse functionalities and stereochemical arrangements.

For instance, the synthesis of N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-2-(4-nitrophenoxy)acetamide involves a multi-step process that includes condensation and cyclization reactions to build the complex thiazolidinyl moiety. ontosight.ai Similarly, the preparation of novel phenoxyacetamide derivatives as potential insecticidal agents started from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which was then subjected to a series of reactions with various reagents to yield acrylamide, hydrazone, and acrylonitrile (B1666552) derivatives. researchgate.net

A series of 17 new phenoxyacetamides were prepared through a multistep chemical synthesis where substituted phenoxyacetyl chlorides were used as acylating agents in reactions with various amines, including aminoalkanols and amino acids. nih.gov This modular approach allows for the generation of a library of compounds with varied amide components. nih.gov

The synthesis of thymol-derived phenoxyacetamide derivatives also showcases a multistep approach. The key intermediate, 2-(2-isopropyl-5-methylphenoxy)acetohydrazide, was reacted with different acid anhydrides in a condensation reaction to afford a series of complex phenoxyacetamide derivatives containing phthalimide (B116566) or naphthalimide rings. frontiersin.orgnih.gov

These examples underscore the power of multistep synthesis in creating a wide array of structurally diverse phenoxyacetamide derivatives, enabling the exploration of their structure-activity relationships for various applications.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of solvent, catalyst, temperature, and reaction time, can significantly influence the outcome of the synthesis.

Solvent Effects: The polarity of the solvent can play a critical role. For instance, in the synthesis of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide, polar aprotic solvents like dimethylformamide (DMF) can improve reaction rates. A 15% yield improvement was noted in analogous acetamide syntheses by switching from tetrahydrofuran (B95107) (THF) to DMF, which enhanced the solubility of the intermediates.

Catalyst and Reagent Optimization: The choice and amount of catalyst or coupling agent are also vital. In the coupling of phenoxyacetic acid derivatives with amines, using 1.2–1.5 equivalents of a coupling agent has been shown to enhance yields. For the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide, zinc triflate (Zn(OTf)₂) has been explored as an alternative catalyst to enhance reaction rates in the phenoxy substitution step, reducing the reaction time to 4 hours while maintaining yields of around 60%. In some cases, the use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process on an industrial scale. vulcanchem.com

The following table highlights some optimization strategies:

| Parameter | Strategy | Rationale |

| Solvent | Use of polar aprotic solvents (e.g., DMF) | Improves reaction rates and solubility of intermediates. |

| Catalyst | Use of alternative catalysts (e.g., Zn(OTf)₂) | Enhances reaction rates. |

| Reagent Stoichiometry | Use of 1.2-1.5 equivalents of coupling agents | Enhances yields in amidation reactions. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) | Tracks the progress of the reaction to determine the optimal reaction time. |

Purification Techniques for Academic Research Scale

For academic research purposes, obtaining highly pure samples of this compound and its derivatives is essential for accurate characterization and biological evaluation. The most common purification techniques employed at this scale are recrystallization and column chromatography.

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. For N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide, recrystallization from ethanol (B145695) or ethyl acetate (B1210297) has been shown to improve purity to ≥95%. Similarly, in the synthesis of various phenoxyacetamide derivatives, the final products were purified by crystallization from organic solvents such as hexane, heptane, and toluene. nih.gov

Column Chromatography: This technique is invaluable for separating compounds with similar polarities. It involves a stationary phase (commonly silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that elutes the components of the mixture at different rates. For the purification of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide, column chromatography is a common method. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Monitoring Purity: The purity of the synthesized compounds is typically confirmed using a combination of chromatographic and spectroscopic techniques, including:

Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of a sample and to monitor the progress of a reaction. wiley.com

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of a compound. nih.gov

Spectroscopic Methods (IR, NMR, Mass Spectrometry): Used to confirm the identity and structure of the purified compound. researchgate.netnih.gov

Development of Novel Synthetic Methodologies for the Scaffold

The development of novel and more efficient synthetic methodologies for constructing the phenoxyacetamide scaffold is an ongoing area of research. These new methods often focus on improving yields, reducing reaction times, employing greener reaction conditions, and accessing a wider range of derivatives.

One innovative approach involves a Rh(III)-catalyzed regioselective redox-neutral C-H functionalization of N-phenoxyacetamides with propargyl alcohols. researchgate.net This method allows for the divergent synthesis of privileged benzofuran (B130515) and chalcone (B49325) frameworks in a solvent-controlled chemoselective manner. researchgate.net

Another novel strategy is the development of a metal-free, water-tolerant, one-pot process for the ortho-acylation of phenols, which is a key transformation in the synthesis of certain phenoxyacetamide derivatives. acs.org This method proceeds through a cascade of reactions including ether formation, iodocyclization, C-C bond cleavage, and oxidative hydrolysis. acs.org

The use of "click chemistry" has also been applied to the synthesis of phenoxyacetamide derivatives. A series of N-phenylacetamide-incorporated 1,2,3-triazoles were synthesized via a Cu(OAc)₂·H₂O-catalyzed click reaction in an ionic liquid under ultrasound irradiation, which provided the desired products in high yields and short reaction times. rsc.org

Furthermore, multicomponent reactions offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. While not explicitly detailed for this compound in the provided context, the principles of multicomponent reactions are being increasingly applied to the synthesis of diverse heterocyclic and acyclic compounds, and could represent a future direction for the synthesis of this scaffold.

These novel methodologies demonstrate the continuous efforts to refine and expand the synthetic chemist's toolbox for the preparation of this compound and its derivatives, paving the way for the discovery of new compounds with interesting properties.

Structural Elucidation and Advanced Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 2-(4-Nitrophenoxy)acetamide and its Derivatives

Single-crystal X-ray diffraction is a powerful technique that has been employed to determine the precise molecular structure of this compound derivatives in the solid state. iucr.orgiucr.org These studies provide detailed information on molecular geometry, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal architecture.

X-ray crystallographic studies reveal key conformational features and precise interatomic distances within this compound derivatives. For instance, in the related compound N-Benzyl-2-(4-nitrophenoxy)acetamide, the asymmetric unit contains two independent molecules that exhibit differences in their torsion angles, highlighting the molecule's conformational flexibility. researchgate.net In N-(4-hydroxy-2-nitrophenyl)acetamide, the molecule is observed to be nearly planar, with a root-mean-square deviation of just 0.035 Å for the non-hydrogen atoms. iucr.org This planarity is in contrast to its 3-nitro isomer, which is significantly less planar. iucr.org

The acetamide (B32628) linkage itself shows characteristic bond lengths. In 2-(4-Iodophenoxy)acetamide, a related phenoxy acetamide, the amide-typical resonance results in a shortened C–N single bond length of 1.322 (7) Å. iucr.orgiucr.org The planarity of the acetamide group and the orientation of the nitro group are defining features. In N-(4-hydroxy-2-nitrophenyl)acetamide, the acetamido group shows a slight twist of 5.1 (2)° about its central C-N bond. iucr.org

Table 1: Selected Interatomic Distances and Torsion Angles in this compound Derivatives Data compiled from crystallographic information of related structures.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-(4-Iodophenoxy)acetamide | C-N Bond Length | 1.322 (7) Å | iucr.org |

| N-Benzyl-2-(4-nitrophenoxy)acetamide | C3—O2—C2—C1 Torsion Angle | -7.4 (2)° | researchgate.net |

| N-(4-hydroxy-2-nitrophenyl)acetamide | N–H···O Intramolecular Distance | 2.6363 (15) Å | iucr.org |

| N-(4-hydroxy-2-nitrophenyl)acetamide | O–H···O Intermolecular Distance | 2.7183 (14) Å | iucr.org |

| 2-Chloro-N-(4-nitrophenyl)acetamide | Crystal System | Orthorhombic | researchgate.net |

| 2-azido-N-(4-nitrophenyl)acetamide | Crystal System | Monoclinic | researchgate.net |

Hydrogen bonds are critical in defining the molecular conformation and the resulting supramolecular assembly. Both intermolecular and intramolecular hydrogen bonds are frequently observed in the crystal structures of this compound derivatives.

Intermolecular hydrogen bonds are the primary drivers of crystal packing. In the crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide, molecules are linked by N–H···O hydrogen bonds, forming chains that propagate along the b-axis. researchgate.net A similar pattern is seen in 2-Chloro-N-(4-nitrophenyl)acetamide, where intermolecular N–H···O hydrogen bonds link molecules into infinite chains along the c-axis. researchgate.net A derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, features crystal packing dominated by two strong hydrogen bonds (N–H···O and C–H···O), which together form a six-membered ring pattern. mdpi.comsemanticscholar.org

Table 2: Hydrogen-Bond Geometry in this compound Derivatives (Distances in Å, Angles in °)

| Compound | Donor–H···Acceptor | Interaction Type | D···A Distance | D–H···A Angle | Reference |

|---|---|---|---|---|---|

| N-(4-hydroxy-2-nitrophenyl)acetamide | N–H···O | Intramolecular | 2.6363 (15) | 139.6 (15) | iucr.org |

| N-(4-hydroxy-2-nitrophenyl)acetamide | O–H···O | Intermolecular | 2.7183 (14) | 172.0 (18) | iucr.org |

| 2-Chloro-N-(4-nitrophenyl)acetamide | N–H···O | Intermolecular | - | - | researchgate.net |

| 2-Chloro-N-(4-nitrophenyl)acetamide | C–H···O | Intramolecular | - | - | researchgate.net |

| N-Benzyl-2-(4-nitrophenoxy)acetamide | N–H···O | Intermolecular | - | - | researchgate.net |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | N–H···O and C–H···O | Intermolecular | - | - | mdpi.comsemanticscholar.org |

The interplay of hydrogen bonds and other weaker interactions, such as π-stacking and van der Waals forces, gives rise to distinct crystal packing architectures. The chain motifs generated by hydrogen bonding are a common theme. In 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, these interactions result in a one-dimensional array along the b-axis. semanticscholar.org The chains in 2-Chloro-N-(4-nitrophenyl)acetamide are further stabilized into ribbons by short Cl···O contact interactions. researchgate.net

In addition to hydrogen bonding, other supramolecular interactions can be significant. The crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, an analogue, features chains formed by C–H···O hydrogen bonds, which are further linked by C=O···π(ring) interactions. iucr.org In contrast, no π-stacking is apparent in the crystal structure of 2-(4-Iodophenoxy)acetamide, where hydrogen bonds connect molecules into double layers. iucr.orgiucr.org

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for confirming the identity and purity of this compound and its derivatives in the solution state. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous evidence of molecular connectivity and stereochemistry. emerypharma.com

¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom in the molecule. For example, the structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was confirmed using ¹H and ¹³C NMR spectroscopy alongside other techniques. mdpi.com In the ¹H NMR spectrum of a related derivative, N-(4-Methyl-2-nitrophenyl)acetamide, the amide proton appears as a singlet at 10.18 ppm, with aromatic protons resonating between 7.43 and 8.59 ppm. The ¹³C NMR spectrum of this family of compounds typically shows the carbonyl carbon resonance near 168-169 ppm and aromatic carbons in the 120-140 ppm range.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitrophenyl Acetamide Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| N-(4-Methyl-2-nitrophenyl)acetamide | Amide (NH) | 10.18 (s) | - | |

| N-(4-Methyl-2-nitrophenyl)acetamide | Carbonyl (C=O) | - | ~168-169 | |

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | Amide (NH) | 9.67 (s) | - | iucr.org |

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | Carbonyl (C=O) | - | 168.82 | iucr.org |

| 2-(4-Nitrophenoxy) acetohydrazide | Amide (NH) | 8.53 (br s) | - | nih.gov |

| 2-(4-Nitrophenoxy) acetohydrazide | Methylene (O-CH₂) | 4.63 (s) | - | nih.gov |

NMR spectroscopy is also a powerful tool for investigating the conformational preferences and dynamics of molecules in solution. The rate of rotation around single bonds can be assessed by observing the NMR spectrum at different temperatures. Fast exchange between conformers on the NMR timescale results in sharp, averaged signals, while slow exchange can lead to the appearance of multiple sets of signals (rotamers). copernicus.org

Studies on derivatives provide insight into their solution-state behavior. For instance, the interaction of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide with fluoride (B91410) anions in DMSO-d₆ was monitored by ¹H NMR. mdpi.com The addition of fluoride caused the sharp signal for the NH amide proton at 10.64 ppm to disappear, indicating a deprotonation event and confirming the role of this proton in anion binding. mdpi.com This type of experiment demonstrates how NMR can be used to probe specific interactions and conformational changes that occur in the solution phase, complementing the static picture provided by X-ray crystallography.

Elucidation of Connectivities and Stereochemistry

Mass Spectrometry (MS) and Elemental Analysis for Compound Characterization

Mass spectrometry and elemental analysis are critical techniques for verifying the molecular weight and empirical formula of a compound. While specific experimental data for this compound is not widely available in published literature, the characterization of analogous compounds provides a framework for the expected results.

Mass spectrometry (MS) is employed to determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. For related, more complex derivatives such as 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, a molecular ion peak (M+H)+ has been identified at m/z 416.39. vulcanchem.com This demonstrates the utility of MS in confirming the successful synthesis of a target molecule by matching the observed molecular weight to the calculated value.

Elemental analysis provides the percentage composition of each element (Carbon, Hydrogen, Nitrogen, etc.) within the compound. This experimental data is then compared to the calculated theoretical percentages derived from the compound's molecular formula. For instance, the elemental analysis of a related derivative, N-Benzyl-2-(4-nitrophenoxy)acetamide, yielded the following results: Found: C 62.83%, H 4.88%, N 9.92%. These values closely match the calculated percentages for its formula (C₁₅H₁₄N₂O₄): C 62.93%, H 4.93%, N 9.79%. This close correlation confirms the empirical formula of the synthesized compound.

For this compound (C₈H₈N₂O₄), the theoretical elemental composition can be calculated as follows:

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 48.98 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.29 |

| Oxygen | O | 16.00 | 4 | 64.00 | 32.62 |

| Total | | | | 196.16 | 100.00 |

Note: This table is interactive and based on calculated theoretical values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in a molecule and studying its electronic transitions.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), allowing for their identification. For compounds containing similar structural motifs as this compound, characteristic peaks are consistently observed. For example, derivatives often show a strong carbonyl (C=O) stretch from the acetamide group around 1650-1690 cm⁻¹. vulcanchem.com The nitro group (-NO₂) typically exhibits a strong asymmetric stretching vibration near 1520 cm⁻¹. vulcanchem.com The presence of N-H bonds in the acetamide group and C-O ether linkages would also produce characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide | N-H | Stretch | 3350-3180 |

| Aromatic Ring | C-H | Stretch | 3100-3000 |

| Amide | C=O | Stretch | ~1680-1650 |

| Aromatic Ring | C=C | Stretch | ~1600, ~1475 |

| Nitro | N=O | Asymmetric Stretch | ~1550-1515 |

| Nitro | N=O | Symmetric Stretch | ~1355-1315 |

Note: This table is interactive and presents typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores. For nitrophenyl derivatives, absorption bands are expected due to π → π* and n → π* transitions associated with the aromatic ring and the nitro group. In studies of related compounds like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, significant absorption bands have been recorded, for instance, at 327 nm. The position and intensity of these bands can be influenced by the solvent and by interactions with other molecules, such as anions, which can cause shifts in the absorption maxima.

Preclinical Biological and Pharmacological Activities of 2 4 Nitrophenoxy Acetamide Derivatives

Anticancer Potential

Derivatives of 2-(4-nitrophenoxy)acetamide have demonstrated notable potential as anticancer agents in preclinical studies.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, SK-N-SH, PC3)

A number of studies have investigated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.govresearchgate.net Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as 3c in the study) exhibited significant anticancer activity. nih.govresearchgate.netnih.gov

In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that compounds with a nitro moiety generally showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compound 2c, which has a p-nitro substituent, was the most active against the MCF-7 cell line. nih.gov

The antiproliferative activity of other derivatives has also been assessed. For example, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide and its benzamide (B126) counterpart showed significant activity against human renal cell adenocarcinoma (769-P) cells. spandidos-publications.com Furthermore, some sulfonyl hydrazone derivatives have displayed potent anticancer activity against both PC3 and MCF-7 cell lines. rsc.org

Here is an interactive data table summarizing the in vitro cytotoxicity of selected this compound derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH | Exhibited anticancer activity | nih.govresearchgate.netnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3, MCF-7, HL-60 | Most active against MCF-7 | nih.gov |

| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide | 769-P | Significant antiproliferative activity | spandidos-publications.com |

| Sulfonyl hydrazone derivative (Compound 2) | PC3, MCF-7 | Potent anticancer activity | rsc.org |

Mechanisms of Antiproliferative Activity and Apoptosis Induction

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, some N-(2-Methyl-4-nitrophenyl)acetamide derivatives have been shown to induce apoptosis in breast cancer cells by interacting with tubulin, which disrupts microtubule dynamics essential for cell division. This can lead to cell cycle arrest at the G2/M phase.

Similarly, certain 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have been found to induce apoptosis in renal cell adenocarcinoma cells. spandidos-publications.com The presence of a benzamide moiety in these compounds appears to be important for triggering apoptosis. spandidos-publications.com Other mechanisms include the inhibition of tubulin polymerization and the activation of caspase-3, a key enzyme in the apoptotic pathway. vulcanchem.com Some derivatives have also been found to induce apoptosis by generating reactive oxygen species (ROS).

Anti-inflammatory Properties and Related Mechanisms

In addition to their anticancer potential, derivatives of this compound have been investigated for their anti-inflammatory properties.

Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. For example, N-(4-Bromo-2-nitrophenyl)acetamide has been noted for its potential to inhibit pro-inflammatory cytokines. Research on related acetamide (B32628) derivatives suggests that they can modulate inflammatory pathways. ontosight.ai

Exploration of Cyclooxygenase-2 (COX-2) Inhibition

A key mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed at sites of inflammation and in various cancers. researchgate.net Several this compound derivatives have been explored as potential COX-2 inhibitors. For instance, research has aimed to develop novel agents with dual COX-2 inhibition and antiproliferative potency. nih.gov The structural features of these derivatives, such as the nitrophenyl group, may contribute to their inhibitory effects on COX enzymes. In some cases, derivatives have shown inhibitory values comparable to standard anti-inflammatory drugs like celecoxib.

Analgesic Effects

Several derivatives of this compound have also demonstrated analgesic, or pain-relieving, effects in preclinical studies. researchgate.netnih.gov For example, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which showed both anticancer and anti-inflammatory activity, also exhibited analgesic properties. nih.govresearchgate.netnih.gov Similarly, other substituted phenoxy acetamide derivatives have shown significant analgesic activity when compared to standard drugs. researchgate.net The analgesic effects of these compounds are often associated with their anti-inflammatory actions. benthamdirect.com

Antimicrobial Efficacy

The this compound scaffold has been a foundation for the development of various derivatives with notable antimicrobial properties. These compounds have been evaluated against a spectrum of pathogenic bacteria and fungi, demonstrating potential for further development.

Antibacterial Activity Spectrum (e.g., against Klebsiella pneumoniae)

Derivatives of this compound have shown a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. A notable target has been Klebsiella pneumoniae, a significant opportunistic pathogen known for its high rates of drug resistance. nih.govscielo.br

One study focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative, to investigate its in vitro antibacterial activity against K. pneumoniae. The results indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against all tested K. pneumoniae strains. nih.gov The precursor molecule lacking the chloro atom showed a higher MIC of 1024 µg/mL, suggesting that the presence of the chloro atom enhances the antibacterial potency. nih.gov Further testing determined that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has a bactericidal effect, meaning it kills the bacteria, rather than just inhibiting its growth. nih.gov

Other studies on related acetamide derivatives have reported activity against various bacteria. For instance, certain N-(2-hydroxy-4-nitrophenyl)phenylacetamide analogues were active against the Gram-positive bacterium Bacillus subtilis with MIC values of 12.5 µg/mL. tubitak.gov.tr Another derivative, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide, showed activity against Staphylococcus aureus (MIC of 12.5 µg/mL) and Escherichia coli (MIC of 50.0 µg/mL). vulcanchem.com

Antibacterial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | nih.gov |

| N-(4-fluoro-3-nitrophenyl)acetamide (precursor) | Klebsiella pneumoniae | 1024 | nih.gov |

| N-(2-hydroxy-4-nitrophenyl)phenylacetamide analogues (e.g., IIa) | Bacillus subtilis | 12.5 | tubitak.gov.tr |

| 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide | Staphylococcus aureus | 12.5 | vulcanchem.com |

| Escherichia coli | 50.0 |

Antifungal Properties

Several derivatives of this compound have been evaluated for their antifungal activity. These compounds have shown inhibitory effects against various fungal pathogens, including species of Candida and Fusarium.

In one study, N-(2-hydroxy-4-nitrophenyl)acetamide derivatives demonstrated antifungal activity against Candida albicans, with most of the tested compounds exhibiting a MIC value of 12.5 µg/mL. tubitak.gov.tr Similarly, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide was also found to be active against C. albicans with a MIC of 25.0 µg/mL. vulcanchem.com

Another research effort synthesized 1,2,3-triazoles incorporating a this compound moiety. These compounds displayed significant antifungal activity. rsc.org Against C. albicans, several derivatives showed MIC values of 12.5 µg/mL and 25 µg/mL. rsc.org Against Fusarium oxysporum, one derivative was particularly potent with a MIC of 12.5 µg/mL, while others showed activity at 25 µg/mL. rsc.org

Antifungal Activity of this compound Derivatives

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitrophenyl)acetamide analogues | Candida albicans | 12.5 | tubitak.gov.tr |

| 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide | Candida albicans | 25.0 | vulcanchem.com |

| 1,2,3-Triazoles with this compound | Candida albicans | 12.5 - 25 | rsc.org |

| Fusarium oxysporum | 12.5 - 25 |

Antiviral Activities

The 2-phenoxy-N-phenylacetamide core structure, which is related to this compound, has been explored for its antiviral effects. mdpi.com Research into specific this compound derivatives has revealed potential inhibitory activity against various viruses.

One area of investigation has been the inhibition of the HIV-1 virus. In a study focused on inhibitors of the HIV-1 Vif protein, a derivative, 2-(2-Methoxyphenyl)-N-(2-((4-nitrophenyl)thio)phenyl)acetamide, was synthesized and evaluated. nih.gov While specific IC50 values for this particular compound were part of a broader structure-activity relationship study, related ether-linked reverse amide analogues showed potent inhibition of HIV-1 replication in H9 cells, with one analogue having an IC50 of 2.8 µM. nih.gov

Other studies have explored the antiviral potential of related heterocyclic compounds against respiratory viruses. For instance, certain pyrido[2,3-g]quinoxalines, which are structurally distinct but represent another class of N-tricyclic compounds, showed moderate activity against the Respiratory Syncytial Virus (RSV) with EC50 values in the range of 12–18 μM. rsc.org Additionally, quinoxaline (B1680401) derivatives have been investigated for activity against SARS-CoV-2, with some showing EC50 values around 9.3 μM. rsc.org While not direct derivatives of this compound, this research highlights the potential of complex nitrogen-containing molecules in antiviral drug discovery.

Antitubercular Activity (e.g., Inhibition of M. tuberculosis H37Rv)

A significant area of research for this compound derivatives has been their potential as antitubercular agents. Several studies have demonstrated the potent activity of these compounds against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their in vitro antitubercular activity. nih.gov All the synthesized derivatives showed potent to moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. nih.govresearchgate.net The most potent compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a MIC of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. nih.gov

Another study on thiazolidin-4-one derivatives, which can be combined with a nitrophenyl moiety, also showed promise. One such derivative with a 3-nitrophenyl substituent demonstrated antitubercular activity with a MIC value of 13.79 µg/mL against M. tuberculosis H37Rv. mdpi.com Furthermore, 1,2,3-triazoles incorporating the N-phenylacetamide structure have also been assessed for their antitubercular properties against the H37Rv strain. rsc.org

Antitubercular Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 | nih.gov |

| Rifampin-resistant M. tuberculosis | 4 | ||

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series | M. tuberculosis H37Rv | 4 - 64 | nih.govresearchgate.net |

| Thiazolidin-4-one derivative with 3-nitrophenyl substituent | M. tuberculosis H37Rv | 13.79 | mdpi.com |

Enzyme Inhibition Profiles

The ability of this compound derivatives to interact with and inhibit enzymes is a key aspect of their pharmacological profile. This includes enzymes involved in metabolism, such as the cytochrome P450 family.

Inhibition of Metabolic Enzymes (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of substances, including drugs. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. Some derivatives related to this compound have been studied for their effects on CYP isoforms.

For example, studies on arylpiperazine derivatives, another class of compounds, have determined their inhibitory potential against various CYP enzymes. For one such compound, the IC50 value against CYP3A4 was found to be 6.93 µM, classifying it as a moderate inhibitor. bibliotekanauki.pl Another study on compounds with activity against Trypanosoma cruzi included clotrimazole, a known cytochrome P450 inhibitor, which demonstrated IC50 values that varied depending on the parasite strain. researchgate.net

While direct and extensive data on the cytochrome P450 inhibition by this compound itself is limited in the provided context, the structural features of its derivatives, such as lipophilicity and the presence of aromatic rings, are common in known CYP inhibitors. mdpi.com For instance, 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is noted to be metabolized by CYP enzymes such as CYP3A4, CYP3A5, and CYP2B6, indicating an interaction with this enzyme system. mdpi.com

Inhibition of Cytochrome P450 by Related Derivatives

| Compound Class/Derivative | CYP Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| Arylpiperazine derivative | CYP3A4 | 6.93 | bibliotekanauki.pl |

| Clotrimazole | Cytochrome P450 (general) | Varies by strain | researchgate.net |

Inhibition of Enzymes Involved in Disease Pathogenesis (e.g., α-Glucosidase, HIV-1 Reverse Transcriptase)

Derivatives of this compound have been the subject of investigation for their potential to inhibit key enzymes implicated in various diseases. The structural framework of these compounds allows for modifications that can enhance their binding affinity and specificity for enzyme active sites, leading to potent inhibitory activity. Research has particularly focused on enzymes such as α-glucosidase, a target for managing type 2 diabetes, and HIV-1 reverse transcriptase, a crucial enzyme for viral replication.

α-Glucosidase Inhibition

α-Glucosidase is a carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. Its inhibition can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. Several studies have explored derivatives of the core acetamide structure as α-glucosidase inhibitors.

For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. Within this series, the compound 2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)-N-(4-nitrophenyl)acetamide (7n) was identified and characterized. nih.gov In another study, new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed as potential anti-diabetic agents. nih.gov An interesting structure-activity relationship (SAR) was observed: while the 4-nitro derivative was inactive, the introduction of a methyl group at the 2-position of the 4-nitrophenyl ring, as seen in 2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methyl-4-nitrophenyl)acetamide (11l), resulted in a potent compound. nih.gov This highlights the significant influence of substituent positioning on inhibitory activity.

Further research on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives revealed potent α-glucosidase inhibitors. The compound N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was found to be a particularly strong inhibitor with an IC₅₀ value of 10.13 µM. tandfonline.comevitachem.com

| Compound Name | Structure | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | Benzamide derivative | 10.13 µM | tandfonline.comevitachem.com |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] smolecule.comthiazin-2-yl)-N-(4-nitrophenyl)acetamide (11i) | Benzothiazine derivative | Evaluated among a series of potent inhibitors | mdpi.com |

| 2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methyl-4-nitrophenyl)acetamide (11l) | Phthalimide-triazole-acetamide conjugate | Potent inhibitor | nih.gov |

HIV-1 Reverse Transcriptase (RT) Inhibition

HIV-1 RT is a vital enzyme that converts the viral RNA genome into DNA, a critical step in the HIV life cycle. It is a primary target for antiretroviral therapy, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a major class of drugs that bind to an allosteric site on the enzyme.

Research has identified several series of acetamide derivatives as potent NNRTIs. A novel class of 1,2,3-thiadiazole (B1210528) thioacetanilides (TTAs) demonstrated high efficacy in inhibiting HIV-1 replication. Among them, 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (7d2) was identified as the most promising compound, with an EC₅₀ value of 0.059 µM and a selectivity index (SI) greater than 4883. nih.gov

Another study focused on designing dual-action inhibitors targeting both HIV-1 RT and bacterial RNA polymerase. nih.gov This work utilized a triazole N-(2-nitrophenyl)acetamide core, building upon previous findings that identified triazole NNRTIs with IC₅₀ values in the low micromolar range against wild-type HIV-1 RT. nih.gov Additionally, a series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives were designed as NNRTIs. The compound 2-((4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-yl)oxy)-N-(2-nitrophenyl)acetamide (Ih) showed moderate inhibitory activity against wild-type HIV-1 replication, with an EC₅₀ of 22 µM. wiley.com

| Compound Name | Structure Class | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (7d2) | 1,2,3-Thiadiazole Thioacetanilide | 0.059 µM | >283.25 µM | >4883 | nih.gov |

| 2-((4-(Naphthalen-1-yl)-1,2,5-thiadiazol-3-yl)oxy)-N-(2-nitrophenyl)acetamide (Ih) | Thiadiazol-3-hydroxyl derivative | 22 µM | >227 µM | >10 | wiley.com |

Phytotoxic Activities and Potential Agricultural Applications

The biological activity of this compound derivatives extends beyond pharmacology into the realm of agriculture. Certain derivatives have demonstrated phytotoxic and insecticidal properties, suggesting their potential use as herbicides or crop protection agents.

Research into nitrated N-(2-hydroxyphenyl)acetamides has shed light on their phytotoxic effects. N-(2-hydroxy-5-nitrophenyl) acetamide , a related compound, was found to elicit alterations in the gene expression profile of Arabidopsis thaliana. nih.govuzh.ch Specifically, it caused the upregulation of the pathogen-inducible terpene synthase TPS04, indicating an induced defense response in the plant. nih.govuzh.ch The bioactivity of such compounds highlights their potential to interact with and disrupt plant biological processes. This suggests that derivatives could be developed as herbicides. evitachem.com The phytotoxic properties of compounds like N-methyl-2-(4-nitrophenyl)acetamide have also been noted as suggesting potential applications in herbicides or plant growth regulators. smolecule.com

| Compound Name | Activity Type | Target Organism/System | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-hydroxy-5-nitrophenyl) acetamide | Phytotoxic | Arabidopsis thaliana | Alters gene expression, upregulates TPS04. | nih.govuzh.ch |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide (2) | Insecticidal | Aphis craccivora (Cowpea aphid) | LC₅₀ values of 0.025-0.027 ppm (nymphs) and 0.112-0.129 ppm (adults) after 24h. | aun.edu.eg |

| N-methyl-2-(4-nitrophenyl)acetamide | Phytotoxic | Plants (general) | Properties suggest potential application as a herbicide. | smolecule.com |

| 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-nitrophenyl)acetamide | Herbicidal (potential) | Plants (general) | Structural components suggest possible use as a herbicide. | evitachem.com |

Molecular Mechanisms of Action and Biochemical Interactions

Target Identification and Receptor Binding Studies

Research into the derivatives of 2-(4-nitrophenoxy)acetamide has identified several potential molecular targets. For instance, certain analogs have been investigated for their ability to bind to various receptors and enzymes, suggesting a potential for therapeutic applications. smolecule.comsmolecule.com The nitrophenoxy group, in particular, is thought to play a role in these interactions.

Derivatives of this compound have been synthesized and studied for their potential to interact with a range of biological targets, including those relevant to antimicrobial and anticancer research. smolecule.com For example, N-benzyl-2-(4-nitrophenoxy)acetamide has been noted for its potential pharmacological applications, which may stem from its interaction with specific enzymes or receptors. smolecule.com Similarly, other derivatives are being explored for their antimicrobial and anti-inflammatory properties. smolecule.com

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative Name | Investigated Biological Activity | Potential Molecular Target |

|---|---|---|

| N-benzyl-2-(4-nitrophenoxy)acetamide | Antimicrobial, Anticancer, Antioxidant | Enzymes, Receptors smolecule.com |

| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | Antimicrobial, Anti-inflammatory | Bacterial penicillin-binding proteins smolecule.com |

| 2-(dimethylamino)-N-(4-nitrophenyl)acetamide | Antimicrobial, Cytotoxic | Cytochrome P450 enzymes smolecule.com |

Studies on derivatives of this compound have revealed inhibitory activity against specific enzymes. For example, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and carbonic anhydrase (CA). vulcanchem.com Molecular docking studies suggest that the thiourea (B124793) bridge of this derivative forms hydrogen bonds with residues in the active site of AChE. vulcanchem.com

Furthermore, other derivatives have been investigated as potential inhibitors of enzymes like cytochrome P450 and those involved in cancer pathways. smolecule.comevitachem.com For instance, dichloroacetophenone-based derivatives have been studied as potential inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDHK1), binding to an allosteric pocket of the enzyme. dovepress.com The interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues within the active or allosteric sites. vulcanchem.comdovepress.com

Table 2: Enzyme Inhibition Data for a this compound Derivative

| Derivative Name | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide | Acetylcholinesterase (AChE) | IC₅₀ = 2.1 µM | vulcanchem.com |

The binding of this compound derivatives to proteins is a key aspect of their mechanism of action. The acetamide (B32628) moiety can participate in hydrogen bonding, which influences the compound's interaction with target proteins. The nature of these interactions, including binding affinity and selectivity, is crucial for the compound's biological effects. smolecule.com Techniques such as molecular docking are employed to predict how these compounds interact with target proteins. smolecule.com

The affinity and selectivity of this compound derivatives for specific receptors are critical determinants of their potential pharmacological profile. For instance, a thiacalix arene functionalized with N-(4'-nitrophenyl)acetamide moieties has demonstrated the ability to selectively bind various anions, with the association constants varying depending on the anion. beilstein-journals.org This suggests that the structural features of the derivative play a significant role in its binding selectivity. The nitrophenyl group is often implicated in enhancing binding affinity. evitachem.com

Protein Binding Dynamics

Elucidation of Cell Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets can lead to the modulation of intracellular signaling pathways. For example, some chalcone (B49325) derivatives containing a nitrophenyl group have been shown to affect the phosphorylation of STAT3, a key protein in cell signaling. nih.gov Similarly, N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is thought to exert its anti-inflammatory effects by modulating the nuclear factor kappa B (NF-κB) signaling pathway. These findings indicate that derivatives of this compound can influence critical cellular signaling cascades.

Role of Specific Functional Groups in Biological Recognition and Activity

The nitro group (-NO2) is a key functional group that significantly influences the biological activity of these compounds. Its electron-withdrawing nature can impact the electronic properties of the entire molecule. vulcanchem.com The nitro group can participate in various chemical reactions, including reduction to an amino group, which can lead to the formation of reactive intermediates that interact with biological macromolecules. This group can also enhance binding affinity to target proteins and is often crucial for the compound's biological interactions. smolecule.comevitachem.com Furthermore, the nitro group's presence can make the aromatic ring susceptible to nucleophilic attack. smolecule.com

Importance of the Phenoxy Moiety in Molecular Recognition

The phenoxy group, a core component of this compound, plays a crucial role in molecular recognition. This functionality is integral to the compound's ability to interact with other molecules, a property leveraged in the design of synthetic sensors. For instance, the introduction of a phenoxy group to an acetamide backbone is a common strategy to create specific molecular structures for targeted interactions. evitachem.com The broader structure, including the 4-nitrophenyl moiety, contributes to the compound's recognition capabilities, particularly in anion sensing.

Anion Binding and Molecular Recognition Properties

The structure of this compound and its derivatives is well-suited for anion binding and molecular recognition. The presence of an amide group and a nitro group, which is electron-withdrawing, enhances the compound's ability to act as a receptor for anions. rsc.org

Hydrogen Bonding Interactions with Anionic Guests

A primary mechanism for anion binding by this compound derivatives is through hydrogen bonding. The amide (–NH) group can act as a hydrogen bond donor, forming interactions with various anions. beilstein-journals.org In a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the crystal packing is stabilized by strong hydrogen bonds involving the –NH amide group. mdpi.comsemanticscholar.org

Studies on similar structures, such as thiacalix arene derivatives functionalized with N-(4'-nitrophenyl)acetamide, demonstrate that both the amide and phenolic hydroxy groups can participate in anion binding through hydrogen bonds. beilstein-journals.org The acidity of the amide proton is enhanced by the electron-withdrawing nitro group, leading to stronger binding interactions with anions. rsc.orgmdpi.com For example, upon the addition of fluoride (B91410) ions to a solution of a related sensor molecule, the NH amide proton signal in the 1H NMR spectrum disappears, indicating a deprotonation process and strong interaction. mdpi.com In contrast, weaker interactions with chloride and bromide ions only cause a slight downfield shift of the NH proton signal. mdpi.com

Selectivity in Anion Recognition

Derivatives of this compound have demonstrated notable selectivity in anion recognition. This selectivity is influenced by factors such as the basicity of the anion and the structural arrangement of the receptor molecule. rsc.org

In one study, a sensor based on a 2-(phenoxy)-N-(4-nitrophenyl)acetamide framework showed high selectivity for fluoride ions over other anions like chloride, bromide, acetate (B1210297), benzoate, and dihydrogen phosphate (B84403). mdpi.comsemanticscholar.org This selectivity was evident from significant changes in the UV-Vis absorption spectrum and the color of the solution, which turned from pale yellow to orange in the presence of fluoride. mdpi.comsemanticscholar.org The interaction with fluoride led to a new absorption band at 446 nm, indicative of an internal charge transfer process, while other anions only caused a decrease in existing absorption bands. semanticscholar.org

The stoichiometry of the complex formed between the sensor and fluoride was determined to be 1:1. semanticscholar.org The strong interaction and selectivity for fluoride are attributed to the enhanced acidity of the NH proton due to the electron-withdrawing nitro group, facilitating a strong hydrogen bond or deprotonation. mdpi.comsemanticscholar.org

Table 1: Anion Binding and Selectivity of a 2-(Phenoxy)-N-(4-nitrophenyl)acetamide-based Sensor

| Anion | Interaction Type | Spectroscopic Observation (UV-Vis) | Color Change |

|---|---|---|---|

| Fluoride (F⁻) | Strong hydrogen bonding/deprotonation | New absorption band at 446 nm | Pale yellow to orange |

| Acetate (CH₃COO⁻) | Deprotonation | Decrease in absorption bands at 284 and 327 nm | Pale yellow to intense yellow |

| Benzoate (C₆H₅COO⁻) | Deprotonation | Decrease in absorption bands at 284 and 327 nm | Pale yellow to intense yellow |

| Dihydrogen Phosphate (H₂PO₄⁻) | Deprotonation | Decrease in absorption bands at 284 and 327 nm | Pale yellow to intense yellow |

| Chloride (Cl⁻) | Weak hydrogen bonding | Decrease in absorption bands at 284 and 327 nm | No change |

| Bromide (Br⁻) | Weak hydrogen bonding | Decrease in absorption bands at 284 and 327 nm | No change |

Solvation Effects and Complex Formation with Solvents through Hydrogen Bonding

In solution, particularly in polar aprotic solvents like DMSO, these compounds can form complexes with the solvent molecules. This is evident in studies where DMSO is used as the solvent for anion binding experiments, where it can solvate the receptor and the anionic guests, influencing the binding equilibria. mdpi.com The formation of bifurcated hydrogen bonds in some related acetamide derivatives can enhance their solubility in such solvents. The ability to form these hydrogen-bonded complexes with solvents is a critical factor in their application as sensors and in other chemical processes. rsc.org

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Modification of the 2-(4-Nitrophenoxy)acetamide Scaffold

The this compound scaffold has served as a versatile template for the synthesis of new chemical entities with potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov Systematic modifications often involve several key strategies:

Substitution on the Phenoxy Ring: Introducing various substituents on the phenoxy ring allows for the exploration of electronic and steric effects on biological activity.

Modification of the Acetamide (B32628) Linker: Alterations to the acetamide group, such as N-substitution, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Replacement of the Nitrophenyl Group: While the nitrophenyl group is a key feature, its replacement with other aromatic or heterocyclic systems can lead to compounds with different target specificities and improved safety profiles.

A common synthetic route to create derivatives involves reacting a substituted phenol (B47542) with an N-substituted-2-chloroacetamide. nih.govmdpi.compreprints.org For instance, reacting various substituted phenols with N-(1-(4-chlorophenyl)ethyl)-2-chloroacetamide or 2-chloro-N-(1-(p-tolyl)ethyl)acetamide in the presence of a base like anhydrous potassium carbonate yields a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.gov Another approach involves the acetylation of a corresponding aniline (B41778) precursor. For example, 2-chloro-N-(4-nitrophenyl)acetamide can be synthesized by reacting 4-nitroaniline (B120555) with chloroacetyl chloride. mdpi.compreprints.org This intermediate can then be further modified, for example, by reacting it with morpholine (B109124) to produce 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide. mdpi.compreprints.org

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold play a critical role in determining the biological efficacy and selectivity of the resulting compounds.

The electronic properties of substituents on the aromatic rings significantly influence the biological activity of this compound derivatives.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) and the nitro group (NO2) itself, has been shown to enhance the anticancer properties of certain derivatives. ijcce.ac.irresearchgate.net For example, in a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-nitrophenyl)acetamide derivatives, compounds with electron-withdrawing substituents on the benzylthio moiety displayed improved cytotoxicity against cancer cell lines compared to those with electron-donating groups like methoxy (B1213986). ijcce.ac.ir The strong electron-withdrawing nature of halogens and nitro groups is due to their high electronegativity (inductive effect). libretexts.org This can increase the reactivity of the compound in certain biological interactions. The nitro group, in particular, makes the aromatic ring more susceptible to certain reactions and can be reduced to a reactive amino group within biological systems.

Halogens: Studies on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds bearing halogens on the aromatic ring showed favorable anticancer and anti-inflammatory activities. researchgate.netnih.gov Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a potent derivative with anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov The presence of a fluorine atom, a halogen, is often associated with enhanced biological activity and metabolic stability in organic compounds. solubilityofthings.com

The size and spatial arrangement of side chains, known as steric effects, also have a profound impact on the biological activity of this compound analogs.

Bulky substituents can influence the molecule's conformation and its ability to bind to a biological target. For instance, the introduction of a tert-butyl group on the phenoxy ring of N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide derivatives was part of the systematic modifications to explore the impact of steric bulk on activity. nih.gov

The position of substituents is also critical. For example, a methyl group at the para position of an aromatic ring can create steric hindrance that may affect reactivity.

Electronic Effects of Aromatic Substitutions (e.g., Halogens)

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models exclusively for this compound are not extensively detailed in the provided results, the principles of QSAR are highly relevant to the development of its derivatives.

QSAR studies involve:

Data Collection: A dataset of compounds with a common structural scaffold, such as this compound derivatives, and their corresponding measured biological activities (e.g., IC50 values) is compiled. acs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.govmdpi.com

For example, a QSAR study on a series of P-gp modulators, which included a derivative with a 2-nitrophenoxy-acetamide side chain, indicated that the central phenyl ring and the isoquinoline (B145761) ring contributed positively to the activity. nih.gov Such models can help in predicting the activity of newly designed compounds and in understanding the structural requirements for optimal biological effect. lookchem.comfrontiersin.org

Design Strategies for Enhanced Therapeutic Profiles

The insights gained from SAR and QSAR studies guide the rational design of new this compound derivatives with improved therapeutic profiles. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For instance, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and binding affinity. solubilityofthings.com

Scaffold Hopping: Replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, linking the acetamide moiety to other heterocyclic systems like 1,3,4-thiadiazole (B1197879) has been explored to develop new anticancer agents. ijcce.ac.ir

The overarching goal is to optimize potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to develop a successful drug candidate.

Identification of Lead Compounds for Drug Discovery Programs

Through systematic modification and biological evaluation, several derivatives of this compound have been identified as promising lead compounds for further drug discovery and development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c): This compound has demonstrated a notable combination of anticancer, anti-inflammatory, and analgesic activities, making it a strong candidate for further development as a multi-target therapeutic agent. researchgate.netnih.gov

2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives: A hit compound, ZINC09307121, which has a related phenylacetamide structure, was modified to develop a series of compounds with potential antidepressant activity. nih.gov

N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-nitrophenyl)acetamide derivatives: Within this series, compounds with electron-withdrawing groups, such as compound 3a (with a 2-chlorobenzyl group), showed superior activity against the PC3 prostate cancer cell line, highlighting them as leads for new anticancer drugs. ijcce.ac.ir

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide: This compound and its analogs are considered potential lead compounds in drug discovery due to their potential to interact with specific enzymes or receptors. ontosight.ai

These identified lead compounds serve as the starting point for optimization programs aimed at developing clinically viable drugs. rsc.org

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jscimedcentral.com This method is instrumental in understanding the fundamental molecular interactions that govern a compound's biological activity. jscimedcentral.com The process generates various possible binding poses and uses a scoring function to rank them, estimating the binding affinity and stability of the ligand-receptor complex. jscimedcentral.com

Molecular docking studies are crucial for predicting how 2-(4-Nitrophenoxy)acetamide and its derivatives bind to their biological targets and for estimating their binding affinities. The docking score, often expressed in kcal/mol, provides a numerical value for the strength of the interaction.

For instance, in studies of compounds with similar structural motifs, docking has been used to predict binding affinity. A study on a rivastigmine-fluoxetine hybrid containing a 2-(4-nitrophenoxy)ethyl moiety, compound 26d , predicted a high binding affinity to Acetyl Choline Esterase (AChE) with a Rerank Score of -168.933. researchgate.net Similarly, docking studies on 1,3,4-oxadiazole (B1194373) derivatives against factor Xa (F-Xa) have shown impressive inhibitory potential, with docking scores ranging from 5612 to 6270 and Atomic Contact Energy (ACE) values between -189.68 and -352.28 kcal/mol. mdpi.com These computational predictions often correlate with experimental dissociation constants and IC₅₀ values from enzyme inhibition assays. nih.gov The goal is to achieve an optimized conformation that corresponds to the lowest free energy state of the complex. jscimedcentral.com

Table 1: Predicted Binding Affinities of Related Acetamide (B32628) Derivatives

| Compound/Derivative Class | Target Protein | Predicted Affinity Metric | Value | Source |

|---|---|---|---|---|

| Compound 26d (contains 2-(4-nitrophenoxy)ethyl) | Acetyl Choline Esterase (AChE) | Rerank Score | -168.933 | researchgate.net |

| Coumarin–Tacrine hybrid (1h) | Acetyl Choline Esterase (AChE) | Rerank Score | -166.33 | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Factor Xa (F-Xa) | Docking Score | 5612–6270 | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Factor Xa (F-Xa) | ACE (kcal/mol) | -189.68 to -352.28 | mdpi.com |

This table is interactive. You can sort and filter the data.

Beyond predicting affinity, molecular docking reveals the specific binding patterns within the active site of a target protein. This includes identifying key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.gov